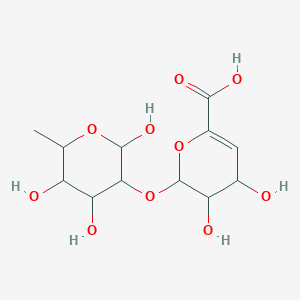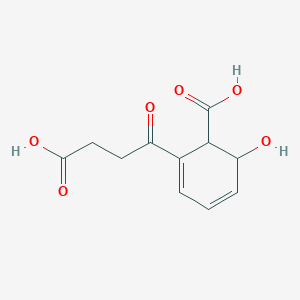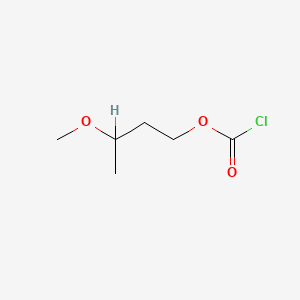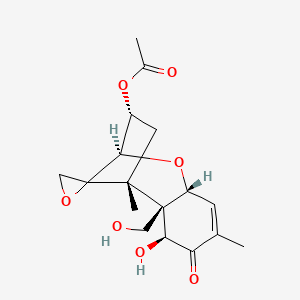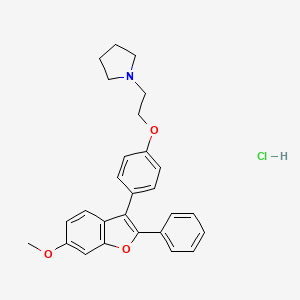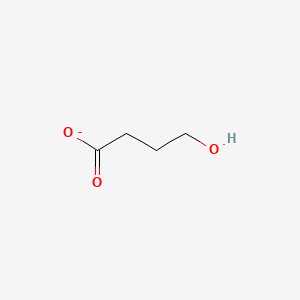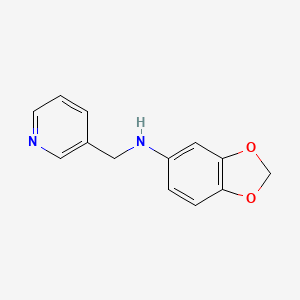
N-(3-吡啶甲基)-1,3-苯二氧杂环-5-胺
描述
N-(3-pyridinylmethyl)-1,3-benzodioxol-5-amine (N-PMBDA) is a novel synthetic compound that has been studied for its potential therapeutic applications. N-PMBDA is a member of the benzodioxolamine class of compounds, which have been studied for their ability to modulate a variety of biological processes. N-PMBDA has been shown to possess anti-inflammatory, immunomodulatory, and neuroprotective properties, making it a promising candidate for further research into its potential therapeutic benefits.
科学研究应用
抗菌活性
N-(3-吡啶甲基)-1,3-苯二氧杂环-5-胺作为 1,3-苯二氧杂环-5-胺的衍生物,已对其抗菌特性进行了探索。Aziz-ur-Rehman 等人(2015 年)的研究涉及合成 1,3-苯二氧杂环-5-胺的 N-取代磺酰胺衍生物并测试其抗菌活性。这些化合物相对于环丙沙星(抗菌研究中的标准参照物)表现出中等的抗菌功效 (Aziz‐ur‐Rehman 等人,2015 年).
配位聚合物和发光特性
研究还集中于将类似化合物用于构建配位聚合物,该聚合物表现出诸如发光之类的有趣特性。例如,张等人的研究(2013 年)探讨了 AgX 盐与柔性不对称双(吡啶基)配体的自组装,从而形成螺旋状银(I)配位聚合物。发现这些聚合物具有显着的固态发光特性 (张等人,2013 年).
光催化活性
另一个感兴趣的领域是使用多齿 N 供体分子构建的无机-有机杂化化合物的な光催化活性。郭等(2019 年)使用多聚钼酸盐和多齿 N 供体分子合成了不同的无机-有机杂化化合物。他们探索了这些化合物在降解有机染料方面的电化学性质和光催化活性 (郭等人,2019 年).
生物活性化合物合成
此外,这些类型的化合物已被用于合成生物活性分子。Mariappan 等人(2016 年)描述了一种通过氧化 C-S 键形成策略合成具有生物学意义的 N-(吡啶-2-基)苯并[d]噻唑-2-胺的方法 (Mariappan 等人,2016 年).
光引发效率
苯二氧杂环衍生物的结构,如 N-(3-吡啶甲基)-1,3-苯二氧杂环-5-胺,在某些体系的光引发效率中起着重要作用。杨等人的研究(2012 年)研究了苯二氧杂环苯环 5 位上的取代基如何影响基于二苯甲酮/苯二氧杂环的光引发剂体系的反应性 (杨等人,2012 年).
属性
IUPAC Name |
N-(pyridin-3-ylmethyl)-1,3-benzodioxol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-10(7-14-5-1)8-15-11-3-4-12-13(6-11)17-9-16-12/h1-7,15H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPJSXOWKKYUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


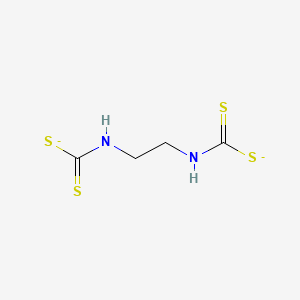
![3-[(2-fluorophenyl)methyl]-N-[3-(methylthio)phenyl]-1,3-diazinane-1-carbothioamide](/img/structure/B1227038.png)
